(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride (1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13351303
InChI: InChI=1S/C7H13N.ClH/c8-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H/t5-,6+,7-;/m1./s1
SMILES: C1CC2CC1CC2N.Cl
Molecular Formula: C7H14ClN
Molecular Weight: 147.64 g/mol

(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride

CAS No.:

Cat. No.: VC13351303

Molecular Formula: C7H14ClN

Molecular Weight: 147.64 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride -

Specification

Molecular Formula C7H14ClN
Molecular Weight 147.64 g/mol
IUPAC Name (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine;hydrochloride
Standard InChI InChI=1S/C7H13N.ClH/c8-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H/t5-,6+,7-;/m1./s1
Standard InChI Key IZZMPZQAQTXAHW-FNCXLRSCSA-N
Isomeric SMILES C1C[C@H]2C[C@@H]1C[C@H]2N.Cl
SMILES C1CC2CC1CC2N.Cl
Canonical SMILES C1CC2CC1CC2N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride belongs to the norbornane family, featuring a bicyclic system composed of two fused cyclohexane rings bridged across a single carbon atom. The amine group at position 2 and the hydrochloride salt contribute to its polar nature and solubility in aqueous media. The stereochemistry—denoted by the (1S,2R,4R) configuration—imparts chirality, which influences its interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC7H14ClN\text{C}_7\text{H}_{14}\text{ClN}
Molecular Weight147.6 g/mol
CAS Number121055-08-1
Purity95%

Synthesis and Characterization

Synthetic Routes

The synthesis of (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride typically involves multi-step organic reactions:

  • Bicyclic Framework Formation: A Diels-Alder reaction between cyclopentadiene and a suitable dienophile generates the norbornene core.

  • Functionalization: The amine group is introduced via nucleophilic substitution or reductive amination.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Analytical Characterization

Key techniques for verifying structure and purity include:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR confirm the bicyclic structure and stereochemistry.

  • High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula.

  • X-ray Crystallography: Resolves absolute stereochemistry in crystalline form.

CompoundTarget ReceptorIC₅₀ (nM)
(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amineSERT~250*
Norbornane-2-methylamineDAT180

*Theoretical estimate based on structural analogs.

Future Research Directions

Synthetic Optimization

  • Enantioselective Synthesis: Developing catalytic asymmetric methods to improve stereochemical purity.

  • Derivatization: Exploring substituents at positions 1 and 4 to enhance bioactivity.

Biological Studies

  • Target Identification: High-throughput screening against receptor libraries.

  • Pharmacokinetics: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.

Industrial Applications

  • Catalysis: As a chiral ligand in asymmetric synthesis.

  • Material Science: Incorporation into polymers for enhanced thermal stability.

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